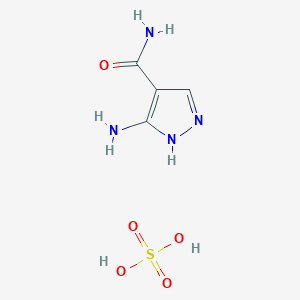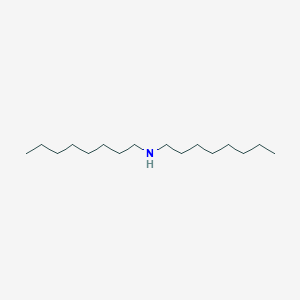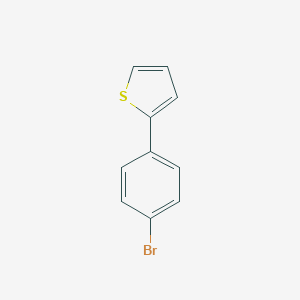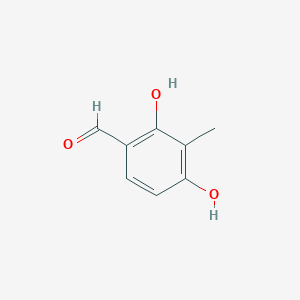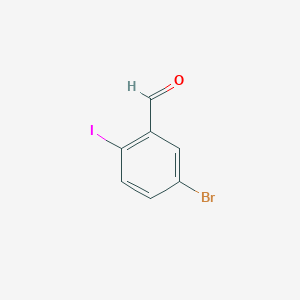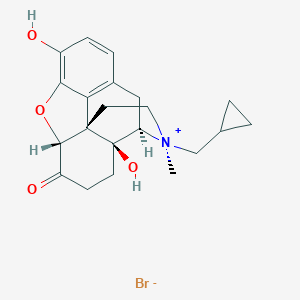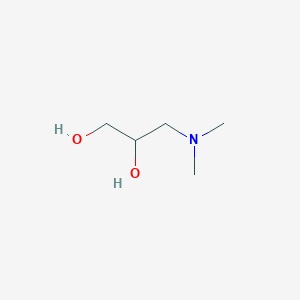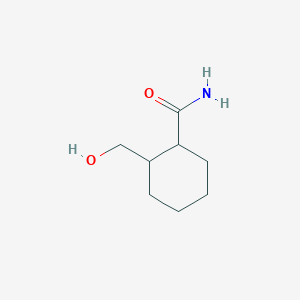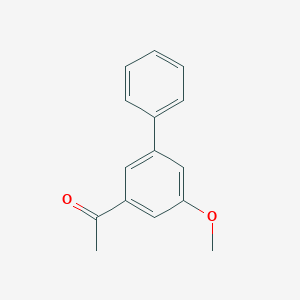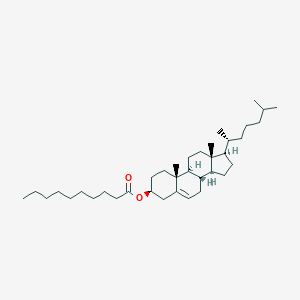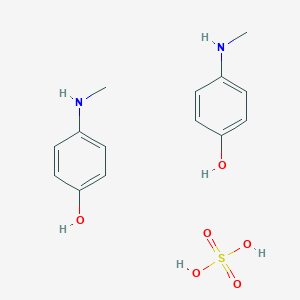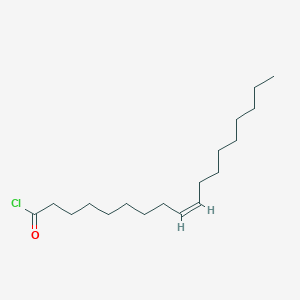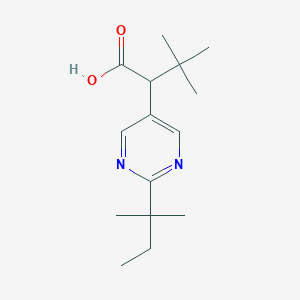
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI), also known as PDA, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PDA has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to possess anti-viral properties by inhibiting the replication of HIV-1 and HSV-1.
Wirkmechanismus
The mechanism of action of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemische Und Physiologische Effekte
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which may lead to the development of novel anti-cancer therapies. In addition, 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been found to inhibit the replication of HIV-1 and HSV-1, which may lead to the development of novel anti-viral therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is also relatively easy to synthesize and has been obtained in high yield and purity. However, one of the limitations of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). One potential direction is the development of novel anti-inflammatory therapies based on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). Another direction is the development of novel anti-cancer therapies based on the induction of apoptosis and cell cycle arrest in cancer cells. In addition, the development of novel anti-viral therapies based on the inhibition of HIV-1 and HSV-1 replication is another potential direction for future research on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). Finally, the optimization of the synthesis method of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) and the improvement of its solubility in aqueous solutions are also important areas for future research.
Synthesemethoden
The synthesis of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) involves the condensation of 2-amino-4,6-dimethylpyrimidine with tert-butyl 2-bromo-2-methylpropanoate followed by the deprotection of the tert-butyl group with trifluoroacetic acid. The resulting product is 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI), which is obtained in high yield and purity.
Eigenschaften
CAS-Nummer |
122936-31-6 |
|---|---|
Produktname |
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) |
Molekularformel |
C15H24N2O2 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
3,3-dimethyl-2-[2-(2-methylbutan-2-yl)pyrimidin-5-yl]butanoic acid |
InChI |
InChI=1S/C15H24N2O2/c1-7-15(5,6)13-16-8-10(9-17-13)11(12(18)19)14(2,3)4/h8-9,11H,7H2,1-6H3,(H,18,19) |
InChI-Schlüssel |
XPAXTKKSTYIQDM-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Kanonische SMILES |
CCC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Synonyme |
5-Pyrimidineacetic acid, -alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



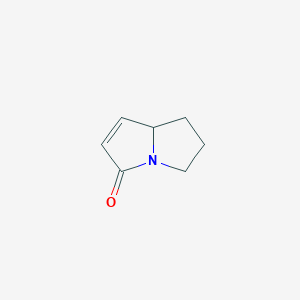
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
